6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol
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Overview
Description
6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol is a complex organic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique structure, which includes a chloro group, a diethylamino group, and a pyrido[3,2-a]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-9H-carbazole with diethylamine under specific conditions to introduce the diethylamino group. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biomolecules.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol involves its interaction with various molecular targets. One well-studied mechanism is its ability to intercalate with DNA, thereby inhibiting DNA replication and transcription. This property is particularly relevant in its potential anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A structurally related compound known for its anticancer properties.
Carprofen: Another carbazole derivative with anti-inflammatory activity.
Quinacrine: An acridine derivative with antimicrobial and antimalarial properties.
Uniqueness
6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol is unique due to its specific combination of functional groups and its pyridocarbazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
144066-78-4 |
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Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
6-chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol |
InChI |
InChI=1S/C19H18ClN3O/c1-3-23(4-2)11-7-8-12-14(10-11)22-17-13-6-5-9-21-18(13)19(24)16(20)15(12)17/h5-10,22,24H,3-4H2,1-2H3 |
InChI Key |
XNZXCLWPUMCVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(C(=C4C(=C3N2)C=CC=N4)O)Cl |
Origin of Product |
United States |
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